

The Discovery and Development of dCBP-1: A Technical Whitepaper

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Compound of Interest

Compound Name: dCBP-1

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Abstract

This document provides a comprehensive technical overview of the discovery and development of **dCBP-1**, a potent and selective heterobifunctional degrader of the transcriptional co-activators p300 and CREB-binding protein (CBP). **dCBP-1** is a Proteolysis Targeting Chimera (PROTAC) that hijacks the E3 ubiquitin ligase Cereblon (CRBN) to induce the proteasomal degradation of p300 and CBP. This guide details the molecule's mechanism of action, in vitro efficacy, and the experimental methodologies employed in its characterization. Furthermore, it explores the in silico-guided design process and the subsequent development of analogs with improved pharmacokinetic profiles.

Introduction

The paralogous proteins p300 (also known as EP300 or KAT3B) and CBP (also known as CREBBP or KAT3A) are critical transcriptional co-activators that play a central role in regulating gene expression.^[1] They function as histone acetyltransferases (HATs), modifying chromatin structure and recruiting other transcriptional machinery to enhancer and promoter regions.^{[2][3]} Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them compelling therapeutic targets.^[2]

Small molecule inhibitors targeting the bromodomain or the catalytic HAT domain of p300/CBP have been developed. However, these inhibitors may only partially disrupt the multifaceted

functions of these scaffold proteins.[1] The development of **dCBP-1**, a chemical degrader, offers a powerful tool to study the consequences of complete p300/CBP ablation and presents a promising therapeutic strategy.[1][4]

Discovery and Design of dCBP-1

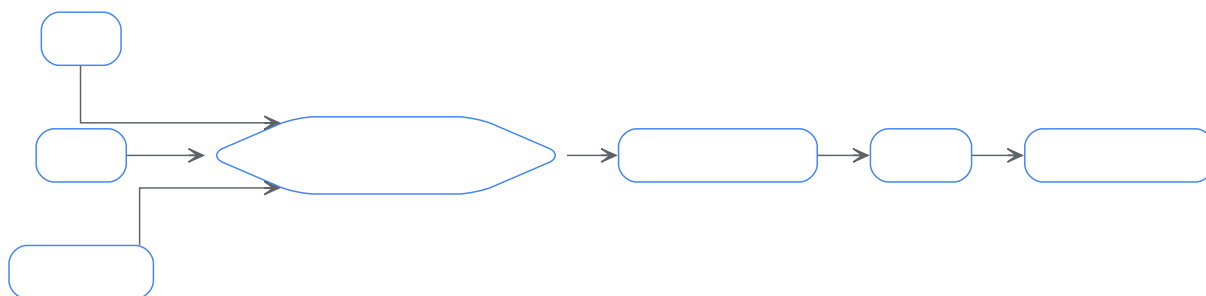
The design of **dCBP-1** was a rational, in silico-guided process.[4][5] Leveraging the known structures of ligand-bound p300/CBP domains and the E3 ligase CRBN, a ternary complex was modeled to predict the optimal chemical linkage of a p300/CBP-binding moiety and a CRBN-recruiting ligand.[4] This computational approach facilitated the efficient synthesis of a highly potent and selective degrader.[5]

Chemical Structure and Properties:

Property	Value
CAS Number	2484739-25-3
Molecular Formula	C ₅₁ H ₆₃ F ₂ N ₁₁ O ₁₀
Molecular Weight	1028.11 g/mol

Mechanism of Action

dCBP-1 functions as a PROTAC to induce the degradation of p300 and CBP.[3] The molecule's heterobifunctional nature allows it to simultaneously bind to both the target proteins (p300/CBP) and the E3 ubiquitin ligase CRBN.[6] This proximity induces the formation of a ternary complex, leading to the ubiquitination of p300/CBP and their subsequent degradation by the proteasome.[3]



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dCBP-1 induced degradation of p300/CBP.

In Vitro Efficacy

dCBP-1 has demonstrated potent and rapid degradation of p300 and CBP in various cancer cell lines, particularly in multiple myeloma.

Degradation of p300/CBP

Treatment with **dCBP-1** leads to a significant and rapid reduction in p300 and CBP protein levels.

Cell Line	Concentration Range	Time	Outcome	Reference
MM1S	10-1000 nM	6 hours	Near-complete degradation of p300/CBP	[7]
MM1R	10-1000 nM	6 hours	Near-complete degradation of p300/CBP	[7]
KMS-12-BM	10-1000 nM	6 hours	Near-complete degradation of p300/CBP	[7]
KMS34	10-1000 nM	6 hours	Near-complete degradation of p300/CBP	[7]
HAP1	10-1000 nM	6 hours	Almost complete loss of both CBP and p300	[3]
Multiple Myeloma Cell Lines	250 nM	1 hour	Almost complete degradation of p300/CBP	[3][7]

Anti-proliferative Activity

The degradation of p300/CBP by **dCBP-1** translates to potent anti-proliferative effects in cancer cells.

Cell Line	IC ₅₀ (nM)	Reference
VCaP (Prostate Cancer)	~10	[8][9]
LNCaP (Prostate Cancer)	~10	[8][9]

Downstream Cellular Effects

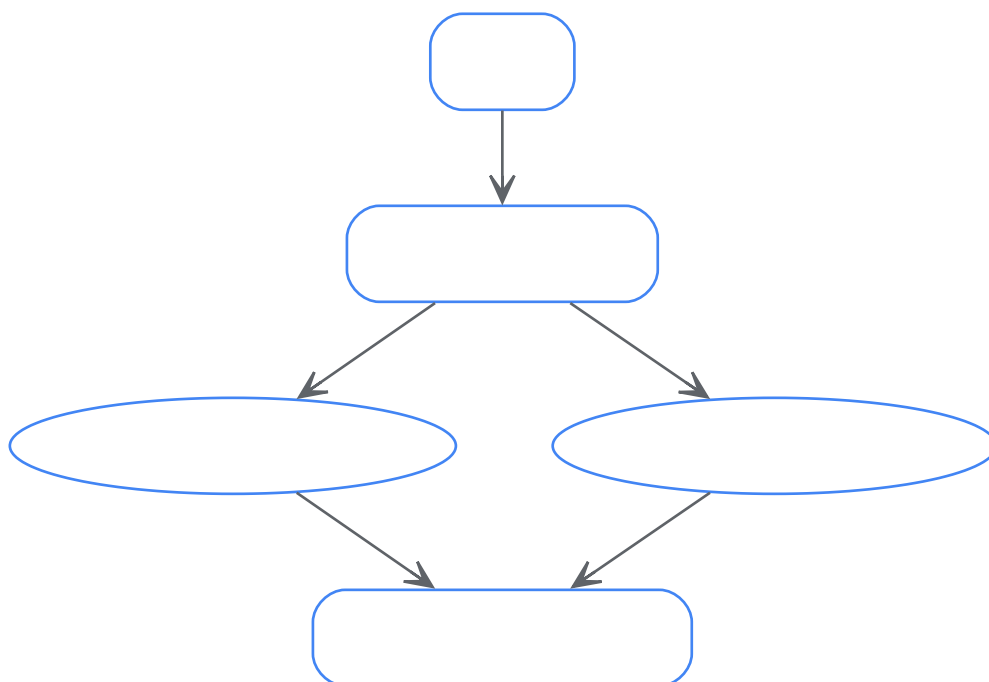
The degradation of p300/CBP initiates a cascade of downstream cellular events, primarily impacting transcriptional regulation.

MYC Oncogene Expression

A key consequence of **dCBP-1** treatment in multiple myeloma is the potent downregulation of the MYC oncogene, a critical driver of tumor cell proliferation and survival.[2][3]

Histone Acetylation

dCBP-1 treatment leads to a near-complete loss of H3K27 acetylation (H3K27ac), a key epigenetic mark associated with active enhancers and promoters.[2] This effect is more pronounced than what is observed with p300/CBP inhibitors.[2]



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Cellular consequences of **dCBP-1** action.

Experimental Protocols

This section outlines the key experimental methodologies used to characterize **dCBP-1**.

Cell Culture

Multiple myeloma cell lines (MM1S, MM1R, KMS-12-BM, KMS34) and HAP1 cells were cultured in standard conditions as described in the primary literature.

Western Blotting for Protein Degradation

- **Cell Lysis:** Cells were treated with **dCBP-1** at indicated concentrations and time points, followed by lysis in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration was determined using a BCA assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- **Antibody Incubation:** Membranes were blocked and incubated with primary antibodies against p300, CBP, and a loading control (e.g., GAPDH, Vinculin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
- **Detection:** Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

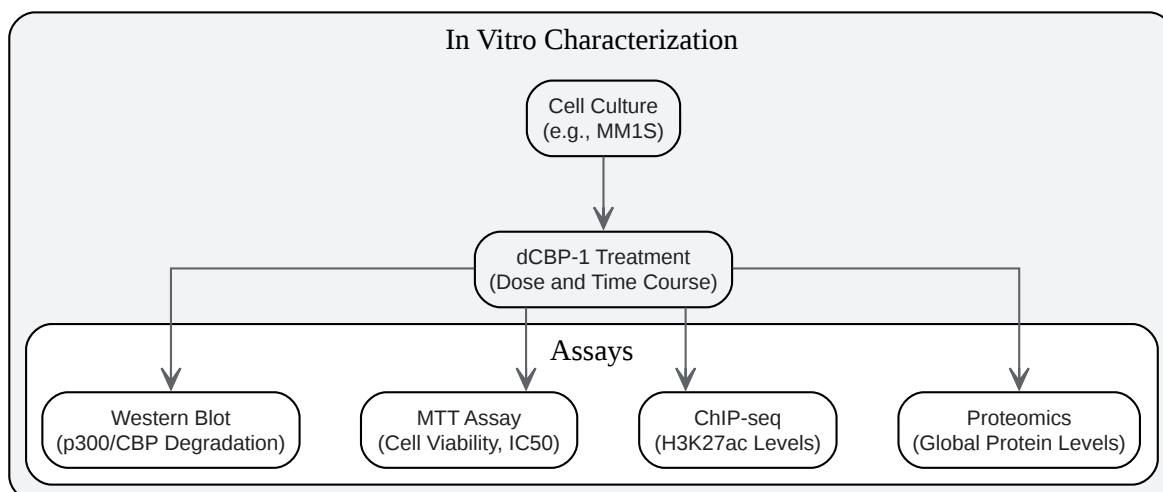
Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Cells were seeded in 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** Cells were treated with a serial dilution of **dCBP-1** for a specified duration (e.g., 72 hours).
- **MTT Addition:** MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The formazan crystals were dissolved in a solubilization solution (e.g., DMSO or a specialized solvent).
- **Absorbance Reading:** The absorbance was measured at a wavelength of 570 nm using a microplate reader.

- Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

- Cross-linking: Cells were treated with **dCBP-1** or vehicle control, followed by cross-linking with formaldehyde.
- Chromatin Shearing: Chromatin was sheared to an average size of 200-500 bp using sonication.
- Immunoprecipitation: Sheared chromatin was incubated with an antibody specific for H3K27ac overnight.
- DNA Purification: The immunoprecipitated DNA was purified.
- Library Preparation and Sequencing: DNA libraries were prepared and sequenced using a high-throughput sequencing platform.
- Data Analysis: Sequencing reads were aligned to the reference genome, and peaks were called to identify regions of H3K27ac enrichment.



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Workflow for the in vitro evaluation of **dCBP-1**.

Pharmacokinetics and Development of Analogs

While **dCBP-1** is a potent in vitro tool, it exhibits poor pharmacokinetic properties that limit its utility in in vivo models.[8] This has spurred the development of second-generation analogs with improved drug-like characteristics.

One such analog, CBPD-409, has demonstrated excellent oral bioavailability and pharmacokinetic properties.[1][10]

Pharmacokinetic Parameters of CBPD-409 in Mice:

Parameter	Intravenous (1 mg/kg)	Oral (3 mg/kg)	Reference
C _{max} (ng/mL)	-	2494	[1]
T _{1/2} (hours)	2.8	2.6	[1]
Clearance (mL/min/kg)	1.7	-	[1]
Oral Bioavailability (F)	-	50%	[1]

CBPD-409 induces robust degradation of p300/CBP with a DC₅₀ of 0.2–0.4 nM and shows potent anti-proliferative effects in prostate cancer cell lines with IC₅₀ values ranging from 1.2–2.0 nM.[1]

Conclusion

dCBP-1 is a seminal tool compound that has significantly advanced our understanding of the cellular functions of p300 and CBP. Its development showcases the power of in silico-guided design in the creation of potent and selective PROTAC degraders. While its own therapeutic potential is limited by its pharmacokinetic profile, **dCBP-1** has paved the way for the development of orally bioavailable analogs, such as CBPD-409, which hold promise for the treatment of cancers dependent on p300/CBP activity. The detailed methodologies and data

presented in this whitepaper provide a valuable resource for researchers in the fields of chemical biology, drug discovery, and cancer biology.

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